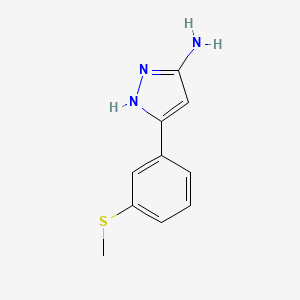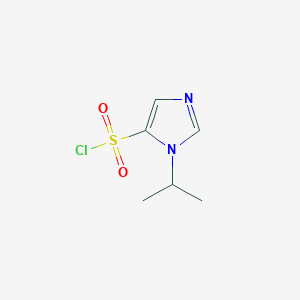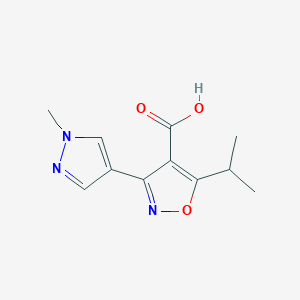
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is an organic compound that features an azetidine ring, an ether linkage, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized from tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate. This intermediate is treated with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours. The mixture is then concentrated to yield crude methyl 2-(azetidin-3-yl)acetate .
-
Ether Linkage Formation: : The azetidine intermediate is then reacted with an appropriate alkylating agent to introduce the ether linkage. This step typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
-
Acetamide Group Introduction: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, acetyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
-
Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azetidine ring and ether linkage can play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(azetidin-3-yloxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-ethoxyethyl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-propoxyethyl)acetamide: Similar structure but with a propoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H16N2O3/c1-12-3-2-10-8(11)6-13-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChIキー |
NJJBKIMMZNSWMG-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)COC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)







![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)





